molecular formula C38H37FN2O4 B12206488 3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12206488
M. Wt: 604.7 g/mol
InChI Key: LAWAZZKJFXTFSY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives This compound is characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and pentyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core dibenzo[b,e][1,4]diazepin-1-one structure, followed by the introduction of the fluorophenyl, methoxyphenyl, and pentyloxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-10-[(4-methoxyphenyl)carbonyl]-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, resulting in changes in cellular functions and processes.

Properties

Molecular Formula

C38H37FN2O4

Molecular Weight

604.7 g/mol

IUPAC Name

9-(4-fluorophenyl)-5-(4-methoxybenzoyl)-6-(4-pentoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C38H37FN2O4/c1-3-4-7-22-45-31-20-12-26(13-21-31)37-36-33(23-28(24-35(36)42)25-10-16-29(39)17-11-25)40-32-8-5-6-9-34(32)41(37)38(43)27-14-18-30(44-2)19-15-27/h5-6,8-21,28,37,40H,3-4,7,22-24H2,1-2H3

InChI Key

LAWAZZKJFXTFSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C6=CC=C(C=C6)OC

Origin of Product

United States

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